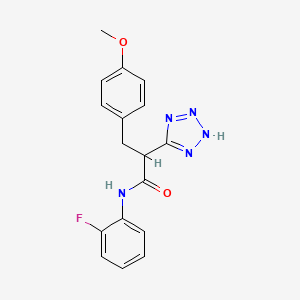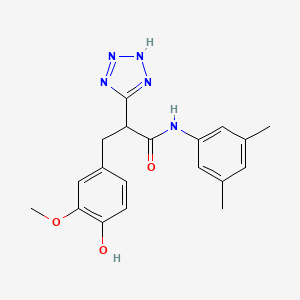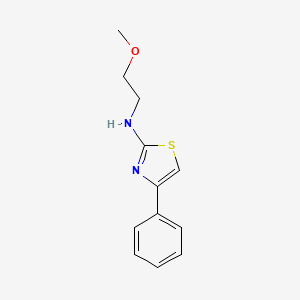![molecular formula C18H17FN2O2 B3141784 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one CAS No. 484025-46-9](/img/structure/B3141784.png)
3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one
概要
説明
3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one is a synthetic organic compound with the molecular formula C18H17FN2O2 It is characterized by the presence of a quinoline core, substituted with a methoxy group at the 6-position, a fluoro-benzylamino group at the 3-position, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Fluoro-benzylamino Group: The fluoro-benzylamino group can be attached through a nucleophilic substitution reaction, where the fluoro-benzylamine reacts with a suitable leaving group on the quinoline core, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The fluoro-benzylamino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (amines, thiols), suitable solvents (e.g., dimethylformamide, ethanol)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom
科学的研究の応用
3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the function of specific proteins or enzymes.
作用機序
The mechanism of action of 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluoro-benzylamino group may enhance binding affinity to specific targets, while the quinoline core can modulate the compound’s overall biological activity. The methoxy group may influence the compound’s solubility and pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as 6-methoxyquinoline and 3-benzylaminoquinoline share structural similarities with 3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one.
Fluoro-benzylamino Compounds: Compounds like 4-fluoro-benzylamine and its derivatives exhibit similar functional groups.
Uniqueness
This compound is unique due to the specific combination of the fluoro-benzylamino group, methoxy group, and quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-[[(4-fluorophenyl)methylamino]methyl]-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-23-16-6-7-17-13(9-16)8-14(18(22)21-17)11-20-10-12-2-4-15(19)5-3-12/h2-9,20H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYSJDGLUSECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)

